Increased Lipophilicity Versus Parent Cyclohexanone and 4,4-Difluoro Regioisomer
2,2-Difluorocyclohexanone exhibits a significantly higher predicted logP (XLogP) compared to both unsubstituted cyclohexanone and the 4,4-difluoro regioisomer, indicating enhanced lipophilicity that affects membrane permeability and metabolic stability. The XLogP value for 2,2-difluorocyclohexanone is 1.5 , versus 0.8 for cyclohexanone [1] and approximately 1.1 for 4,4-difluorocyclohexanone .
| Evidence Dimension | Predicted lipophilicity (XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.5 |
| Comparator Or Baseline | Cyclohexanone (XLogP = 0.8); 4,4-Difluorocyclohexanone (XLogP = 1.1) |
| Quantified Difference | +0.7 logP units vs cyclohexanone; +0.4 logP units vs 4,4-difluoro isomer |
| Conditions | Computational prediction; physchem databases |
Why This Matters
The quantifiable increase in logP directly influences compound permeability and metabolic stability profiles, guiding researchers to select the 2,2-isomer when enhanced membrane partitioning is required without adding molecular weight.
- [1] Plantaedb. Cyclohexanone – Physical and Chemical Properties. https://plantaedb.com/compounds/cyclohexanone (accessed 2026-05-07). View Source
